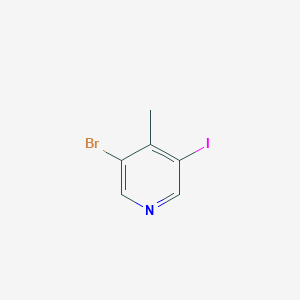

3-Bromo-5-iodo-4-methylpyridine

Overview

Description

3-Bromo-5-iodo-4-methylpyridine is a chemical compound with the molecular formula C6H5BrIN. It has a molecular weight of 297.92 . The compound is stored at temperatures between 2-8°C .

Synthesis Analysis

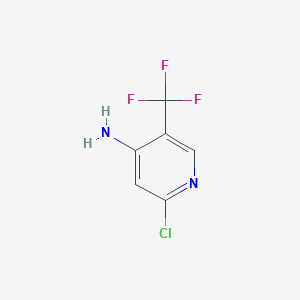

The synthesis of pyridinylimidazoles, which are similar to this compound, has been reported in the literature . The overall yield of this synthetic strategy starting from 2-bromo-4-methylpyridine is 3.6% and 3.9% (7 linear steps), respectively .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrIN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 . The InChI key is APXVUGOSIOXAOS-UHFFFAOYSA-N .Scientific Research Applications

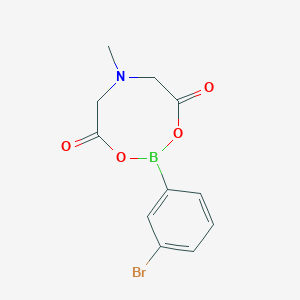

Halogen Bonding in Crystal Engineering

A study on crystal engineering highlights the role of brominated tectons, specifically N-methyl-3,5-dibromo-pyridinium iodide, which demonstrates particularly short C–Br⋯I halogen bonding. The structure is noted for its infinite helices formed by alternating cations and anions, emphasizing the electron acceptor ability of bromine substituents enhanced by the electron-poor pyridinium scaffold (Logothetis, Meyer, Metrangolo, Pilati, & Resnati, 2004).

Switch in Halogen Bonding to N-Arylation

Research on azine steric hindrances and their effect on halogen bonding with haloarenenitriles, using compounds like 4-bromo- and 4-iodo-5-nitrophthalonitriles, provides insights into the interplay between steric and electronic effects. The study revealed that the presence of sterically unhindered azines led to N-arylation, forming stable co-crystals through halogen bonding (Baykov, Geyl, Ivanov, Gomila, Frontera, & Kukushkin, 2021).

Palladium-Catalyzed Aminocarbonylation

The functionalization of the pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation, using derivatives like 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones, underscores the compound's reactivity. This process yields a variety of amides and demonstrates the compound's potential in synthesizing complex organic structures (Takács, Czompa, Krajsovszky, Mátyus, & Kollár, 2012).

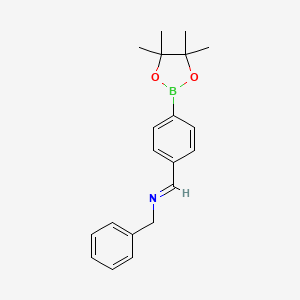

Suzuki Cross-Coupling Reaction

Another pivotal application is in the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. This method leverages the compound's brominated structure for creating a diverse array of pyridine derivatives, showcasing its versatility in organic synthesis and potential applications in material science and medicinal chemistry (Ahmad, Rasool, Ikram, Khan, Mahmood, Ayub, Zubair, Al-Zahrani, Rana, Akhtar, & Alitheen, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Brominated and iodinated pyridines are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts .

Mode of Action

The mode of action of 3-Bromo-5-iodo-4-methylpyridine involves its interaction with its targets through electrophilic aromatic substitution . In this process, the bromine or iodine atom on the pyridine ring can be replaced by a nucleophile . This reaction is facilitated by the electron-rich nature of the pyridine ring .

Biochemical Pathways

Brominated and iodinated pyridines are often involved in the synthesis of biologically active compounds, suggesting that they may interact with various biochemical pathways .

Pharmacokinetics

The presence of halogens (bromine and iodine) in the molecule could potentially affect its bioavailability and metabolic stability .

Result of Action

Given its reactivity, it can potentially lead to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature, solvent, and presence of catalysts) can significantly affect its reactivity in chemical reactions .

properties

IUPAC Name |

3-bromo-5-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXVUGOSIOXAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)

![Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1528063.png)

![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)

![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B1528066.png)

![8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528070.png)

![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B1528071.png)

![9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine](/img/structure/B1528072.png)

![tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1528073.png)

![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1528078.png)